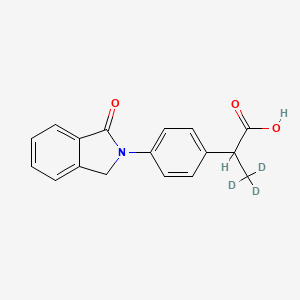
1-(4,4,5,6,6,6-Hexadeuterio-5-hydroxyhexyl)-3,7-dimethylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,4,5,6,6,6-Hexadeuterio-5-hydroxyhexyl)-3,7-dimethylpurine-2,6-dione is a deuterated analog of a purine derivative. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in specific positions. The deuteration can influence the compound’s physical and chemical properties, making it valuable for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4,5,6,6,6-Hexadeuterio-5-hydroxyhexyl)-3,7-dimethylpurine-2,6-dione typically involves multiple steps, including the introduction of deuterium atoms. One common approach is to start with a non-deuterated precursor and then perform deuterium exchange reactions under specific conditions. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuterium exchange reactions using specialized equipment to ensure high purity and yield. The process may also include purification steps such as chromatography to isolate the desired deuterated product.
Análisis De Reacciones Químicas
Types of Reactions
1-(4,4,5,6,6,6-Hexadeuterio-5-hydroxyhexyl)-3,7-dimethylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The deuterium atoms can be replaced with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce an alcohol.
Aplicaciones Científicas De Investigación
1-(4,4,5,6,6,6-Hexadeuterio-5-hydroxyhexyl)-3,7-dimethylpurine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanisms to study the effects of deuterium substitution.
Biology: Employed in metabolic studies to understand the role of deuterium in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the production of deuterated compounds for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-(4,4,5,6,6,6-Hexadeuterio-5-hydroxyhexyl)-3,7-dimethylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The presence of deuterium can affect the compound’s binding affinity and stability, leading to unique biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Hydroxyhexyl)-3,7-dimethylpurine-2,6-dione: The non-deuterated analog of the compound.
1-(4,4,5,6,6,6-Hexadeuterio-5-hydroxyhexyl)-3-methyl-7-(trideuteriomethyl)purine-2,6-dione: Another deuterated analog with different substitution patterns.
Uniqueness
1-(4,4,5,6,6,6-Hexadeuterio-5-hydroxyhexyl)-3,7-dimethylpurine-2,6-dione is unique due to its specific deuterium substitution, which can lead to distinct physical and chemical properties. This uniqueness makes it valuable for various research applications, particularly in studying the effects of deuterium on chemical and biological systems.
Propiedades
Fórmula molecular |
C13H20N4O3 |
|---|---|
Peso molecular |
286.36 g/mol |
Nombre IUPAC |
1-(4,4,5,6,6,6-hexadeuterio-5-hydroxyhexyl)-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C13H20N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8-9,18H,4-7H2,1-3H3/i1D3,6D2,9D |
Clave InChI |
NSMXQKNUPPXBRG-PJFGFURISA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])CCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O |
SMILES canónico |
CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


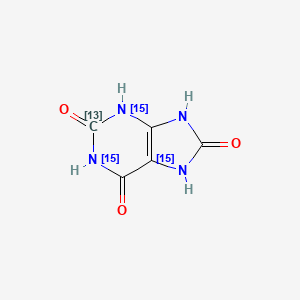
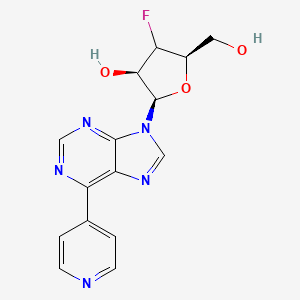
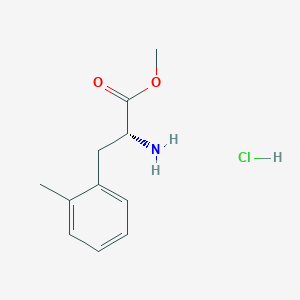
![1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410553.png)
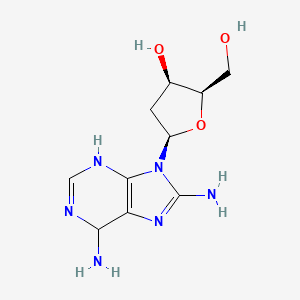
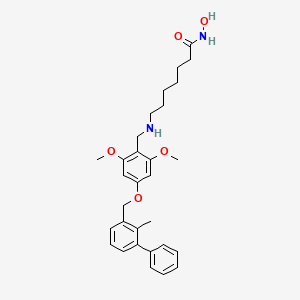


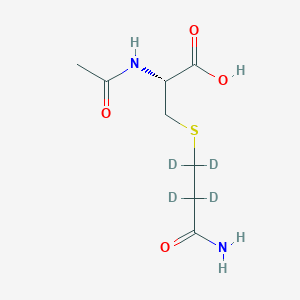
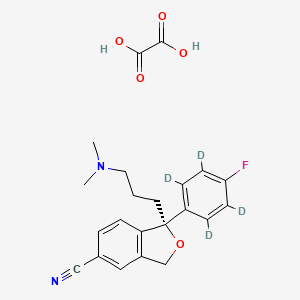
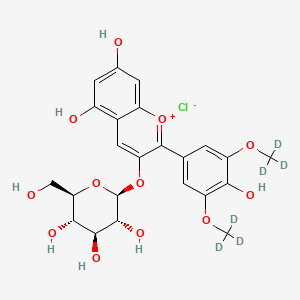

![4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12410625.png)
